molecular formula C22H25F2N3O B4441580 2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol

2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B4441580
M. Wt: 385.4 g/mol
InChI Key: APBINBCZRMVJCW-UHFFFAOYSA-N
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Description

2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an indole moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol apart is its unique combination of a piperazine ring, an indole moiety, and a difluorophenyl group. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O/c23-20-6-5-16(11-21(20)24)13-27-9-8-26(15-18(27)7-10-28)14-17-12-25-22-4-2-1-3-19(17)22/h1-6,11-12,18,25,28H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBINBCZRMVJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CNC3=CC=CC=C32)CCO)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol
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2-[1-[(3,4-difluorophenyl)methyl]-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.